molecular formula C7H3BrCl2N2 B13006442 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole

7-Bromo-2,4-dichloro-1H-benzo[d]imidazole

Cat. No.: B13006442
M. Wt: 265.92 g/mol
InChI Key: YJHCMFOOMVDGNZ-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-dichloroaniline with 7-bromo-1,2-diaminobenzene in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-2,4-dichloro-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by forming stable complexes, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1H-benzo[d]imidazole: Lacks the bromine atom but shares similar chemical properties.

    7-Bromo-1H-benzo[d]imidazole: Lacks the chlorine atoms but has similar reactivity.

    5-Chloro-2,4-dibromo-1H-benzo[d]imidazole: Contains additional bromine atoms, leading to different reactivity.

Uniqueness

7-Bromo-2,4-dichloro-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. The combination of these halogens provides a distinct set of chemical properties that can be exploited in various scientific and industrial applications.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

7-bromo-2,4-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12)

InChI Key

YJHCMFOOMVDGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(N2)Cl)Br

Origin of Product

United States

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